molecular formula C21H19ClN2 B2402166 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride CAS No. 36339-13-6

1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride

Cat. No. B2402166
CAS RN: 36339-13-6
M. Wt: 334.85
InChI Key: CSFOFEZIBMHEPB-UHFFFAOYSA-M
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Description

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is a chemical compound with the molecular formula C21H19ClN2 . It is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles with benzyl chloride .


Synthesis Analysis

This compound has been used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives. The synthesis process involves using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as the available starting materials .


Molecular Structure Analysis

The molecular structure of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride consists of 21 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1 .


Chemical Reactions Analysis

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride has been used as an N-heterocyclic carbene precursor in three-component reactions. The reactions resulted in heterocyclic oxygen-containing products .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.8 g/mol . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyrans

This compound is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives . Tetrahydrobenzo[b]pyrans are fused oxygen-containing heterocycles found in many biologically active compounds . The synthesis involves three-component reactions using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as the available starting materials .

N-Heterocyclic Carbene Precursor

1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride acts as an N-heterocyclic carbene precursor . N-heterocyclic carbenes are versatile ligands and organocatalysts in organic synthesis.

Catalyst in Multicomponent Reactions

This compound is used as a catalyst in multicomponent reactions . These reactions are advantageous as they allow for the synthesis of complex molecules from simple starting materials in a single step.

Catalyst in Aqueous Media

The compound is effective as a catalyst in aqueous media . This is beneficial as it avoids the use of hazardous solvents.

Catalyst in Tandem Cyclization

1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride is used as a catalyst in tandem cyclization . Tandem cyclization reactions are powerful tools in organic synthesis for the construction of complex cyclic structures.

Preparation of Antimicrobial Benzimidazolium Compounds

This compound is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles with benzyl chloride .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Given its role as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, future research could explore other potential applications of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride in organic synthesis .

properties

IUPAC Name

1,3-dibenzylbenzimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFOFEZIBMHEPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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